

# Spectroscopic Profile of 2'-Hydroxy-5'-methoxyacetophenone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2'-Hydroxy-5'-methoxyacetophenone

Cat. No.: B048926

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2'-Hydroxy-5'-methoxyacetophenone**, a valuable intermediate in synthetic organic chemistry and drug discovery. The information presented herein is intended to aid in the identification, characterization, and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2'-Hydroxy-5'-methoxyacetophenone**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
11.9	s	-	2'-OH
7.18	d	2.8	H-3'
7.12	dd	8.8, 2.8	H-4'
6.93	d	8.8	H-6'
3.81	s	-	5'-OCH <sub>3</sub>
2.63	s	-	-COCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 400 MHz

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
203.5	C=O
162.1	C-2'
151.8	C-5'
124.5	C-4'
123.2	C-6'
118.9	C-1'
114.7	C-3'
55.7	-OCH <sub>3</sub>
26.4	-COCH <sub>3</sub>

Note: These chemical shifts are predicted based on computational models and analysis of structurally similar compounds. Actual experimental values may vary slightly.

**Table 3: FT-IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3400 (broad)	O-H stretch	Phenolic hydroxyl
3000-3100	C-H stretch	Aromatic
2850-2960	C-H stretch	Methyl
~1650	C=O stretch	Ketone (conjugated)
~1580, ~1480	C=C stretch	Aromatic ring
~1270	C-O stretch	Aryl ether
~1220	C-O stretch	Phenol
~1030	C-O stretch	Methoxy

**Table 4: Mass Spectrometry Data**

m/z	Ion Identity
166	[M] <sup>+</sup> (Molecular Ion)
151	[M - CH <sub>3</sub> ] <sup>+</sup>
123	[M - CH <sub>3</sub> CO] <sup>+</sup>
95	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Weigh approximately 10-20 mg of **2'-Hydroxy-5'-methoxyacetophenone**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-16 ppm.
- Acquisition Time: ~4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16.

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-220 ppm.
- Acquisition Time: ~1.5 seconds.
- Relaxation Delay: 5 seconds.
- Number of Scans: 1024.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift axis using the TMS signal (0.00 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid **2'-Hydroxy-5'-methoxyacetophenone** sample directly onto the ATR crystal.

Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

Sample Preparation: Dissolve a small amount of **2'-Hydroxy-5'-methoxyacetophenone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

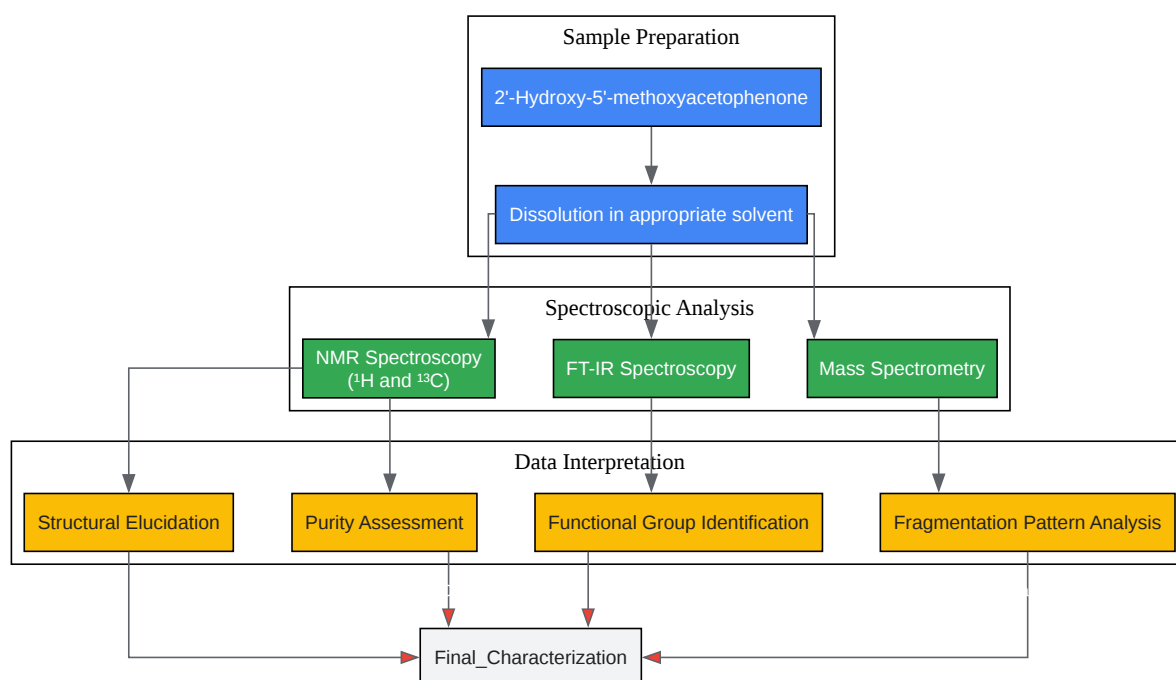
GC-MS Parameters:

- Injection Volume: 1  $\mu\text{L}$ .
- Injector Temperature: 250°C.
- Carrier Gas: Helium.
- Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.

## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2'-Hydroxy-5'-methoxyacetophenone** and a proposed signaling pathway for its potential biological activity, given its structural motifs common in drug development.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.



[Click to download full resolution via product page](#)

Caption: Hypothetical Signaling Pathway.

- To cite this document: BenchChem. [Spectroscopic Profile of 2'-Hydroxy-5'-methoxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048926#spectroscopic-data-of-2-hydroxy-5-methoxyacetophenone>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)